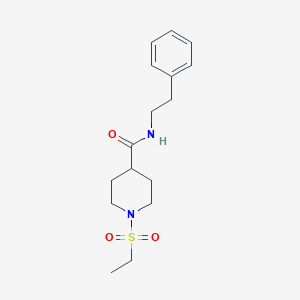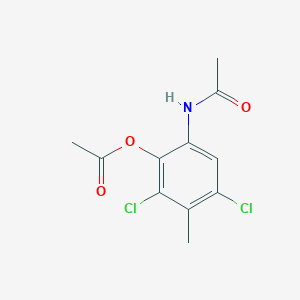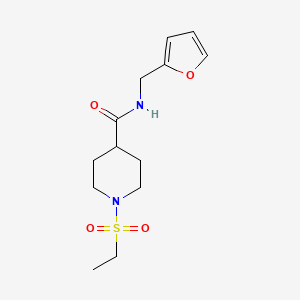![molecular formula C22H24N2O5 B4424392 benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424392.png)
benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate
説明
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate, also known as BEBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEBPA is a derivative of piperazine, which is a heterocyclic compound that has been extensively studied for its pharmacological properties. BEBPA has been identified as a promising compound for drug discovery due to its unique chemical structure and pharmacological activities.
作用機序
The mechanism of action of benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells. This compound may also interact with various cellular targets, including kinases, receptors, and ion channels, to exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising compound for cancer therapy. This compound may also have neuroprotective effects, as it has been shown to protect neurons against oxidative stress and inflammation.
実験室実験の利点と制限
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate, including the identification of its cellular targets and the elucidation of its mechanism of action. Further studies are also needed to determine the pharmacokinetics and toxicity of this compound in vivo, as well as its potential applications in various disease models. This compound may also have potential applications in drug discovery, as it has been shown to exhibit significant cytotoxicity against cancer cells and to inhibit kinases, which are important targets for drug development.
科学的研究の応用
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential applications in various fields, including drug discovery, biochemistry, and pharmacology. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been identified as a potential inhibitor of kinases, which are enzymes that play a crucial role in various cellular processes. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a promising compound for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
benzyl 2-[1-(3-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-28-18-10-6-9-17(13-18)22(27)24-12-11-23-21(26)19(24)14-20(25)29-15-16-7-4-3-5-8-16/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSEGLJISTTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea](/img/structure/B4424317.png)

![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)
![6-[2-(4-isopropylphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4424332.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4424347.png)



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4424376.png)
![1-(2-methoxyphenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4424383.png)
![[4-(anilinosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B4424384.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-furamide](/img/structure/B4424397.png)